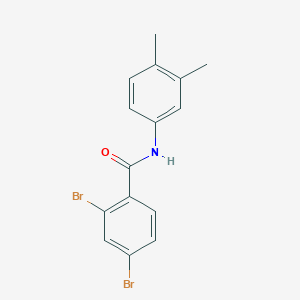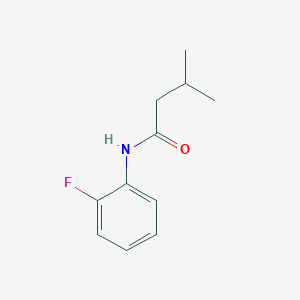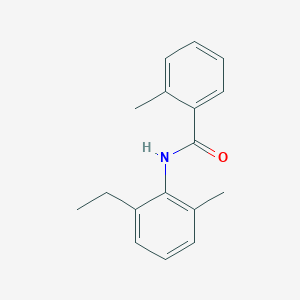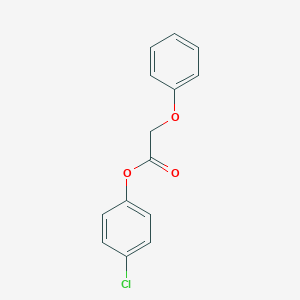
4-Chlorophenyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl phenoxyacetate is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 252.68 g/mol. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl phenoxyacetate involves the inhibition of the enzyme ATP citrate lyase (ACL). ACL is an important enzyme in the process of fatty acid synthesis, and its inhibition leads to a decrease in the production of fatty acids. This decrease in fatty acid production has been shown to inhibit the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-Chlorophenyl phenoxyacetate has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of many diseases. This compound has also been shown to improve insulin sensitivity and glucose metabolism, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chlorophenyl phenoxyacetate in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Chlorophenyl phenoxyacetate. One area of research could focus on developing new cancer treatments based on this compound. Another area of research could focus on the potential use of this compound in treating other diseases, such as diabetes and Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of 4-Chlorophenyl phenoxyacetate can be achieved through various methods, including the Williamson ether synthesis and the Friedel-Crafts acylation reaction. The Williamson ether synthesis involves the reaction of 4-chlorophenol with sodium hydride in the presence of phenoxyacetic acid. The Friedel-Crafts acylation reaction involves the reaction of 4-chlorophenol with phenoxyacetyl chloride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl phenoxyacetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H11ClO3 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
VAGCZRCNXNGWRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)


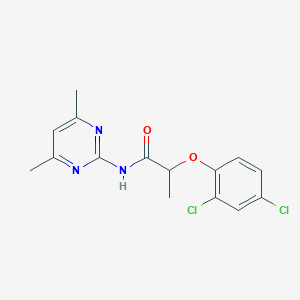

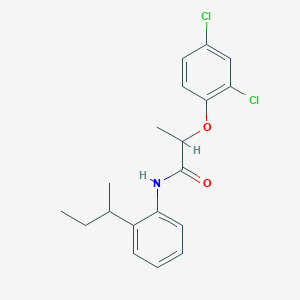
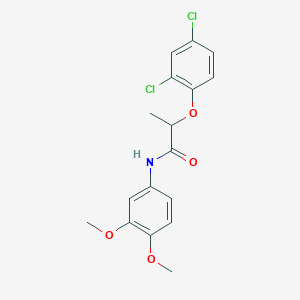
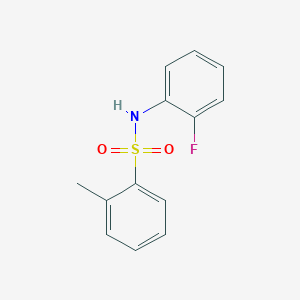
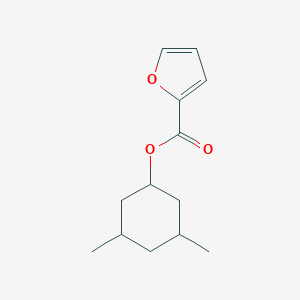
![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)

